3-((Diethylamino)methyl)piperidin-3-ol
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Overview
Description
3-((Diethylamino)methyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Diethylamino)methyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with diethylamine. One common method is the reductive amination of piperidin-3-one with diethylamine in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-step processes that include cyclization, hydrogenation, and functionalization reactions. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions
3-((Diethylamino)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidine derivatives .
Scientific Research Applications
3-((Diethylamino)methyl)piperidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperidine derivatives are explored for their potential use in drug development, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((Diethylamino)methyl)piperidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidin-3-ol: A simpler piperidine derivative with similar structural features.
N-Methylpiperidine: Another piperidine derivative with a methyl group attached to the nitrogen atom.
N-Ethylpiperidine: Similar to N-Methylpiperidine but with an ethyl group attached to the nitrogen atom.
Uniqueness
3-((Diethylamino)methyl)piperidin-3-ol is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
1001754-35-3 |
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Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(diethylaminomethyl)piperidin-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-12(4-2)9-10(13)6-5-7-11-8-10/h11,13H,3-9H2,1-2H3 |
InChI Key |
DYPYOAUKKADYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1(CCCNC1)O |
Origin of Product |
United States |
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